molecular formula C14H7Cl2NO3 B14361083 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- CAS No. 95637-40-4

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-

Cat. No.: B14361083
CAS No.: 95637-40-4
M. Wt: 308.1 g/mol
InChI Key: YBQKIWDYHZMJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- is a chemical compound that belongs to the benzoxazolone family. This compound is characterized by the presence of a benzoxazolone core structure with chloro and chlorobenzoyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- typically involves the reaction of 5-chloro-2-aminophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound without the chloro and chlorobenzoyl substituents.

    5-Chloro-2(3H)-Benzoxazolone: A similar compound with only the chloro substituent.

    6-(2-Chlorobenzoyl)-2(3H)-Benzoxazolone: A compound with only the chlorobenzoyl substituent.

Uniqueness

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- is unique due to the presence of both chloro and chlorobenzoyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

95637-40-4

Molecular Formula

C14H7Cl2NO3

Molecular Weight

308.1 g/mol

IUPAC Name

5-chloro-6-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H7Cl2NO3/c15-9-4-2-1-3-7(9)13(18)8-5-12-11(6-10(8)16)17-14(19)20-12/h1-6H,(H,17,19)

InChI Key

YBQKIWDYHZMJFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2Cl)NC(=O)O3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.